molecular formula C10H9N3O2 B8682817 N-(2-Nitrophenyl)-1H-pyrrol-1-amine CAS No. 79700-48-4

N-(2-Nitrophenyl)-1H-pyrrol-1-amine

Cat. No.: B8682817
CAS No.: 79700-48-4
M. Wt: 203.20 g/mol
InChI Key: MFNFKVHVROVEEF-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-1H-pyrrol-1-amine is a heterocyclic compound featuring a pyrrole ring directly linked to a 2-nitrophenyl group. Pyrrole derivatives are of significant interest in medicinal and materials chemistry due to their electron-rich aromatic systems, which facilitate diverse reactivity and interactions with biological targets.

Properties

CAS No.

79700-48-4

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-(2-nitrophenyl)pyrrol-1-amine

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-6-2-1-5-9(10)11-12-7-3-4-8-12/h1-8,11H

InChI Key

MFNFKVHVROVEEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NN2C=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Nitrophenyl)-1H-pyrrol-1-amine with related compounds, focusing on structural features, synthetic methodologies, and physicochemical properties.

Structural Analogues with Nitrophenyl Moieties

  • N-(2-Nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine ()

    • Structure : Replaces the pyrrole ring with a 1,2,4-triazole ring, retaining the 2-nitrophenyl group.
    • Synthesis : Prepared via a carbamothioyl intermediate and hydrazine hydrate, yielding 73% .
    • Significance : The triazole ring enhances hydrogen-bonding capacity compared to pyrrole, which may influence biological activity or crystallization behavior.
  • N-[(2-Nitrophenyl)methyl]cyclopropanamine ()

    • Structure : A cyclopropanamine group is connected via a methyl linker to the 2-nitrophenyl group.
    • Properties : Molecular weight = 192.2 g/mol; stable under recommended storage conditions but lacks toxicity data .

Pyrrole-Based Derivatives

  • N-(Acetyloxy)-N-{(E)-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]methylidene}amine () Structure: Features an acetyloxy-imine group attached to a nitrobenzyl-pyrrole system.
  • N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine () Structure: Combines pyrazole and thiazole rings instead of pyrrole. Synthesis: Prepared via refluxing 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile (53% yield) . Comparison: The thiazole ring’s sulfur atom may confer distinct electronic properties compared to pyrrole.

Pyrazole Derivatives with Varied Substituents

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
    • Structure : Pyrazole ring substituted with cyclopropylamine and pyridinyl groups.
    • Synthesis : Achieved via a copper-catalyzed coupling reaction (17.9% yield), highlighting challenges in sterically hindered systems .
    • Properties : Melting point = 104–107°C; characterized by NMR and HRMS .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Synthesis Yield (%) Key Functional Groups Stability Notes
This compound Pyrrole + Nitrophenyl Not reported Not reported Amine, Nitro Likely stable (analog-based)
N-(2-Nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine Triazole + Nitrophenyl Not reported 73 Triazole, Nitro Not reported
N-[(2-Nitrophenyl)methyl]cyclopropanamine Cyclopropane + Nitrophenyl 192.2 Not reported Cyclopropanamine, Nitro Stable under storage
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole + Pyridine 215 (M+H)+ 17.9 Pyrazole, Cyclopropylamine Solid at room temperature

Key Research Findings

Electronic Effects : The nitro group’s electron-withdrawing nature may stabilize the aromatic system in this compound, as seen in analogous compounds ().

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